molecular formula C15H11N3O B14338569 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one CAS No. 101204-96-0

2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one

Cat. No.: B14338569
CAS No.: 101204-96-0
M. Wt: 249.27 g/mol
InChI Key: UUGYBJKEPOUNQS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one is a chemical compound based on the pyridopyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring the pyrido[2,3-d]pyrimidine core are frequently investigated for their potential to interact with key biological targets . The specific styryl substitution pattern on this scaffold suggests potential for targeted biological activity, warranting further investigation. Core Research Applications and Value: The pyrido[2,3-d]pyrimidine moiety is a privileged structure in pharmaceutical research. Derivatives of this heterocyclic system are explored for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various protein kinases . DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, making it a validated target for agents in oncology and infectious diseases . Kinases, on the other hand, are involved in numerous cellular signaling pathways, and their dysregulation is implicated in various cancers and other pathologies . As a pyrido[2,3-d]pyrimidine derivative, this compound is of high research value for developing new therapeutic agents and studying disease mechanisms. Handling and Usage: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101204-96-0

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H11N3O/c19-15-12-7-4-10-16-14(12)17-13(18-15)9-8-11-5-2-1-3-6-11/h1-10H,(H,16,17,18,19)/b9-8+

InChI Key

UUGYBJKEPOUNQS-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

Structure Activity Relationships Sar of 2 Styrylpyrido 2,3 D Pyrimidin 4 3h One and Its Analogues

Impact of Substitutions on the Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold on Biological Activity

The pyrido[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, and substitutions on both its pyrimidine (B1678525) and pyridine (B92270) rings are crucial for modulating biological effects. jocpr.comrsc.orgnih.gov

Modifications at the Pyrimidine Ring (e.g., N1, N3, C2, C4)

The pyrimidine portion of the scaffold is a key area for structural variation, with modifications at the nitrogen and carbon atoms leading to significant changes in activity.

C2 Position: The C2 position is a common site for derivatization. Replacing the styryl group with other functionalities or modifying it can drastically alter the biological profile. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the C2-position of a related pyrido[2,3-d]pyrimidine (B1209978) urea (B33335) lead compound resulted in enhanced potency and bioavailability in tyrosine kinase inhibition. nih.gov In other studies, conversion of a 2-thioxo group to a 2-hydrazide moiety was found to significantly boost anti-hepatic cancer activity, attributed to the hydrophilic and electron-rich nature of the hydrazide group. nih.gov

N3 Position: Alkylation or arylation at the N3 position influences the compound's physical properties and receptor interactions. For example, the synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione highlights the exploration of substituents at this position for developing herbicidal agents. researchgate.net

C4 Position: The C4-oxo group is a key pharmacophoric feature, but modifications at this position are also explored. While synthetically challenging, introducing substituents at C4 can open new avenues for targeting specific kinases. mdpi.com The introduction of a chlorine atom at C4 has been used as a handle for further chemical diversification. mdpi.com

PositionModificationObserved EffectTarget/Activity
C2 Introduction of [4-(diethylamino)butyl]amino side chainEnhanced potency and bioavailabilityTyrosine Kinase Inhibition
C2 Conversion of thioxo group to hydrazide moietySignificantly enhanced activityAnti-hepatic cancer
N3 Methyl group substitutionComponent of active herbicidal agentHerbicidal Activity
C4 Introduction of a Chlorine atomAllows for further chemical diversificationGeneral Synthesis

Substitutions on the Pyridine Ring (e.g., C5, C6, C7, C8)

The pyridine ring offers several positions where substitutions can fine-tune the molecule's interaction with biological targets, often influencing selectivity.

C5 Position: Derivatization at the C5 position has been shown to be critical for potency in certain contexts. For example, a series of potent and biased somatostatin (B550006) receptor 2 (sst2) agonists featured a ({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl) group at the C5 position, which was crucial for its activity. nih.gov

C6 Position: The C6 position is a key determinant of inhibitor selectivity. In a series of tyrosine kinase inhibitors, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase. nih.gov The original compound with the dichlorophenyl group was a broad-spectrum inhibitor, demonstrating that small changes at C6 can dramatically shift the selectivity profile. nih.gov

PositionModificationObserved EffectTarget/Activity
C5 ({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl) groupCrucial for high potencysst2 Agonism
C6 6-(3',5'-dimethoxyphenyl) groupConferred high selectivity for FGFrFGFr Tyrosine Kinase Inhibition
C6 6-(2,6-dichlorophenyl) groupBroad-spectrum activityPDGFr, FGFr, EGFr, c-src Tyrosine Kinase Inhibition
C7 Ethyl group substitutionPart of synthesized bioactive scaffoldGeneral Synthesis

Role of the Styryl Moiety in Modulating Biological Effects

The styryl group (a vinylbenzene substituent) is not merely a passive linker but an active contributor to the molecule's pharmacological profile. nih.govresearchgate.net It is known to positively influence lipophilicity and oral absorption, which are key pharmacokinetic parameters. nih.govresearchgate.net

Influence of Styryl Configuration (E/Z Isomers) on Activity

The double bond in the styryl moiety allows for the existence of E (trans) and Z (cis) geometric isomers. This stereoisomerism can have a profound impact on biological activity, as the different spatial arrangements of the phenyl ring can lead to different binding conformations at the target site. nih.govresearchgate.net While specific studies on 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one isomers are limited, research on other classes of molecules demonstrates this principle. For example, in a study on hydrazone derivatives, the Z-isomer exhibited stronger antibacterial activity than the E-isomer. bsu.edu.az This was attributed to the Z-isomer's ability to form a strong intramolecular hydrogen bond, which enhanced its conformational stability. bsu.edu.az This highlights the importance of considering stereochemical factors in the design of bioactive styryl-containing compounds. bsu.edu.az

Substituent Effects on the Phenyl Ring of the Styryl Group (e.g., electron-donating, electron-withdrawing)

Placing substituents on the phenyl ring of the styryl group is a common strategy to modulate activity. The electronic properties of these substituents can significantly alter the molecule's interaction with its target.

Electron-Withdrawing Groups (EWGs): In studies of related styryl quinolines, the introduction of an electron-withdrawing bromine (-Br) atom on the styryl phenolic ring enhanced the compound's cytotoxicity against human cervical cancer cells. nih.gov Similarly, research on stilbene (B7821643) derivatives, which share the styryl pharmacophore, showed that an EWG like a nitro (-NO2) group at the 4'-position played a vital role in antimicrobial activity. rsc.org

Electron-Donating Groups (EDGs): In the same styryl quinoline (B57606) study, compounds with electron-donating groups like methoxy (B1213986) (-OCH3) or methylthio (-SCH3) were found to be less active than their bromine-substituted counterpart. nih.gov However, context is crucial, as in some scaffolds, EDGs can be beneficial. For instance, in a series of tetracyclic pyrido[2,3-d]pyrimidine derivatives, the presence of a methoxy group was beneficial for anticancer activity. nih.gov

Styryl Phenyl Ring SubstituentElectronic NatureObserved Effect on ActivityCompound Class Studied
-Br (Bromine) Electron-WithdrawingEnhanced cytotoxicityStyryl Quinolines
-NO2 (Nitro) Electron-WithdrawingHigher antimicrobial activityStilbenes
-OCH3 (Methoxy) Electron-DonatingLess cytotoxic activityStyryl Quinolines
-SCH3 (Methylthio) Electron-DonatingLess cytotoxic activityStyryl Quinolines

Strategic Derivatization for Enhanced Potency and Selectivity

Strategic derivatization involves the targeted modification of a lead compound to improve its therapeutic properties. The SAR data for pyrido[2,3-d]pyrimidine analogues provides a clear roadmap for such optimization.

Key strategies include:

Enhancing Potency: Potency can be increased by introducing specific side chains that form favorable interactions with the target protein. A prime example is the addition of a [4-(diethylamino)butyl]amino side chain at the C2 position, which improved both potency and bioavailability. nih.gov

Improving Selectivity: Selectivity is crucial for minimizing off-target effects. This can be achieved by modifying substituents on the pyridine ring. The switch from a 6-(2,6-dichlorophenyl) to a 6-(3',5'-dimethoxyphenyl) group transformed a broad-spectrum kinase inhibitor into a highly selective one, demonstrating the power of this approach. nih.gov

Modulating Cytotoxicity: For anticancer applications, derivatization of the styryl moiety offers a clear path to enhanced activity. The addition of electron-withdrawing groups, such as halogens, to the phenyl ring of the styryl group has been shown to increase cytotoxicity. nih.gov

Scaffold Hybridization: Another effective strategy is the expansion of the core scaffold. Fusing the pyrido[2,3-d]pyrimidin-4(3H)-one system to create larger, tetracyclic structures has been shown to have a preferred impact on anticancer activity, suggesting that exploring novel ring systems based on the core structure is a viable path for discovering more potent compounds. nih.gov

Exploration of Different Linkers and Side Chains in Derivatives

The styryl moiety at the 2-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core offers a versatile platform for introducing a variety of substituents to probe the chemical space and enhance biological activity. The electronic and steric properties of the styryl group can significantly influence the compound's interaction with its biological target.

Research on related pyrido[2,3-d]pyrimidine derivatives has shown that modifications at the 2-position can have a profound impact on their inhibitory activity against various enzymes, such as protein kinases. nih.gov For instance, the introduction of different aryl and heteroaryl groups at this position has been a common strategy to improve potency and selectivity. While specific data on a wide range of 2-styryl analogues is not extensively available, the general principles of SAR from the broader class of 2-substituted pyrido[2,3-d]pyrimidines can be extrapolated.

The nature of the substituent on the phenyl ring of the styryl group is a key determinant of activity. Electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule, affecting its binding affinity. The position of these substituents (ortho, meta, or para) also plays a critical role. For example, in a series of related EGFR inhibitors with a pyrido[2,3-d]pyrimidin-4(3H)-one core, the presence of an electron-donating methoxy group at the 4-position of a phenyl ring was found to be beneficial for activity. nih.gov

The linker between the pyrido[2,3-d]pyrimidine core and the terminal aryl group of the styryl moiety, which in this case is a vinyl group, can also be modified. While the rigid nature of the vinyl linker may be important for maintaining a specific conformation required for binding, its replacement with more flexible linkers could be explored. However, such modifications would technically lead to compounds that are no longer "styryl" derivatives.

The following table summarizes the general SAR findings for substitutions on the broader pyrido[2,3-d]pyrimidine scaffold, which can provide insights for the design of novel 2-styryl analogues.

Modification Site Substituent/Modification Effect on Activity Reference Compound Class
2-position (Aryl ring)Electron-donating groups (e.g., -OCH3)Generally enhances activityEGFR inhibitors nih.gov
2-position (Aryl ring)Electron-withdrawing groups (e.g., -Cl, -F)Variable, can improve potency and selectivityKinase inhibitors nih.gov
3-positionAlkyl or aryl groupsInfluences solubility and cell permeabilityGeneral pyrido[2,3-d]pyrimidines researchgate.net
7-positionSubstituted phenyl groupsCan significantly alter selectivityKinase inhibitors nih.gov

This table is generated based on data from related pyrido[2,3-d]pyrimidine derivatives and provides a conceptual framework for the SAR of 2-styryl analogues.

Bioisosteric Replacements within the Molecular Framework to Optimize SAR

Bioisosteric replacement is a powerful strategy in drug design to improve the pharmacological properties of a lead compound without significantly altering its chemical structure. cambridgemedchemconsulting.com This can involve the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties.

In the context of this compound, several bioisosteric replacements could be envisioned to optimize its SAR. The styryl group itself, which is essentially a vinylbenzene moiety, can be a target for such modifications. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic rings such as thiophene, furan, or pyridine. Such changes can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved activity or a better pharmacokinetic profile.

The vinyl linker of the styryl group is another site for potential bioisosteric replacement. For example, replacing the -CH=CH- group with an amide (-CONH-), an ester (-COO-), or a triazole ring could be explored. unimore.it These changes would significantly alter the geometry and electronic properties of the molecule, and while they would no longer be styryl derivatives, they represent a rational approach to lead optimization based on the 2-substituted pyrido[2,3-d]pyrimidin-4(3H)-one scaffold.

The pyrido[2,3-d]pyrimidin-4(3H)-one core itself can also undergo bioisosteric modifications. For example, the pyrimidine ring can be replaced with other heterocyclic systems. A review of pyrimidine derivatives highlights that the position and nature of substituents on the pyrimidine nucleus greatly influence biological activities. nih.gov Furthermore, the carbonyl group at the 4-position could be replaced with a thiocarbonyl group to modulate the compound's electronic properties and potential for hydrogen bonding.

The following table provides examples of potential bioisosteric replacements for different parts of the this compound molecule.

Original Group Potential Bioisosteric Replacement(s) Rationale for Replacement
Phenyl ring (of styryl)Thiophene, Furan, Pyridine, PyrroleModulate electronics, polarity, and metabolic stability
Vinyl linker (-CH=CH-)Amide (-CONH-), Ester (-COO-), 1,2,3-TriazoleAlter geometry, hydrogen bonding capacity, and stability unimore.it
Carbonyl group (C4=O)Thiocarbonyl (C4=S)Modify electronic properties and hydrogen bonding
Pyrimidine ringQuinazoline, Thieno[2,3-d]pyrimidineExplore different heterocyclic scaffolds with known biological activity nih.gov

This table presents hypothetical bioisosteric replacements based on established principles of medicinal chemistry.

Mechanistic Investigations of Biological Activities Attributed to 2 Styrylpyrido 2,3 D Pyrimidin 4 3h One Analogues

Modulation of Enzyme Activities by Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The primary mechanism through which pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exert their biological effects is through the competitive inhibition of enzyme activity, particularly within the ATP-binding site of kinases. Their structural similarity to adenine (B156593), a core component of ATP, allows them to occupy this pocket, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

This class of enzymes is a frequent target for pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds have shown significant inhibitory activity against several receptor and non-receptor tyrosine kinases implicated in cancer pathogenesis.

EGFR, VEGFR-2, and HER-2: A number of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2). For instance, a series of newly synthesized derivatives demonstrated significant inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. researchgate.net Compound 8a from this series was particularly potent, with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. researchgate.net Furthermore, certain cyanopyridone and pyrido[2,3-d]pyrimidine compounds have been identified as dual inhibitors of VEGFR-2 and HER-2, key regulators of angiogenesis and cell survival. nih.gov

Abl, PDGFr, FGFr, and EPH: The pyrido[2,3-d]pyrimidine scaffold has also proven effective against other significant tyrosine kinases. The derivative PD180970 is a potent ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia. researchgate.netresearchgate.net It demonstrated an IC50 of 2.2 nM against purified recombinant Abl kinase and 5 nM for the autophosphorylation of p210Bcr-Abl. researchgate.net Research has also identified 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one as an effective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFr) and Fibroblast Growth Factor Receptor (FGFr) tyrosine kinases. mdpi.com Additionally, the compound PD-173955 is known to target the Ephrin (EPH) receptor family of proteins. mdpi.com

Table 1: Inhibition of Tyrosine Kinases by Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Kinase IC50 (nM) Reference
8a EGFRWT 99 researchgate.net
8a EGFRT790M 123 researchgate.net
PD180970 Abl (recombinant) 2.2 researchgate.net

Analogues have also been investigated for their activity against serine/threonine kinases, which are crucial regulators of cell cycle, proliferation, and stress responses.

mTOR and p38 MAPK: Several pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism. nih.gov Vistusertib (AZD2014) and AZD8055 are examples of potent mTOR inhibitors built around this scaffold. nih.gov A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines also displayed dual inhibitory activity against PI3K and mTOR, with some derivatives showing IC50 values around 100 nM for mTOR. mdpi.com Additionally, the compound Dilmapimod (SB-681323) , a pyrido[2,3-d]pyrimidin-7-one derivative, was developed as a p38 MAP kinase inhibitor. nih.govmdpi.com

PIM-1, Mps1, TTK, and Wee1: Research has uncovered potent inhibitory activity against other serine/threonine kinases. Newly synthesized pyrido[2,3-d]pyrimidine derivatives, such as compound 4 , have shown potent PIM-1 kinase inhibition with an IC50 value of 11.4 nM. rsc.org Another series based on a pyrido[3,4-d]pyrimidine (B3350098) core yielded potent inhibitors of Monopolar Spindle 1 (Mps1) kinase, with compound 24c having an IC50 of 8 nM. acs.org Furthermore, pyrido[2,3-d]pyrimidin-7(8H)-ones have been designed as selective inhibitors of Threonine Tyrosine Kinase (TTK), with compound 5o exhibiting an IC50 of 23 nM. researchgate.net A series of novel pyrido[4,3-d]pyrimidinone derivatives were also identified as potent inhibitors of Wee1 kinase, with IC50 values ranging from 19 to 1485 nM. nih.gov

Table 2: Inhibition of Serine/Threonine Kinases by Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Kinase IC50 (nM) Reference
Compound 4 PIM-1 11.4 rsc.org
Compound 10 PIM-1 17.2 rsc.org
Compound 24c Mps1 8 acs.org
Compound 5o TTK 23 researchgate.net
Vistusertib mTOR Not specified nih.gov
AZD8055 mTOR Not specified nih.gov
Dilmapimod p38 MAPK Not specified nih.govmdpi.com

The pyrido[2,3-d]pyrimidin-7-one template has been particularly successful in generating potent and selective inhibitors of CDKs, which are central to cell cycle regulation. A program evaluating over 60 analogues identified compounds with potent Cdk4 inhibitory activity, with the most active showing an IC50 of 0.004 µM (4 nM). researchgate.net X-ray crystallography confirmed that these compounds occupy the ATP binding site of the related Cdk2. researchgate.net Further optimization of this scaffold, such as the introduction of a methyl group at the C-5 position, led to the development of highly potent and selective inhibitors of Cdk4. The well-known breast cancer drug, Palbociclib, is a pyrido[2,3-d]pyrimidin-7-one that functions as a selective inhibitor of CDK4 and CDK6.

Table 3: Inhibition of Cyclin-Dependent Kinases by Pyrido[2,3-d]pyrimidine Derivatives

Compound Class Target Kinase IC50 (nM) Reference
2-Phenylamino-8H-pyrido[2,3-d]pyrimidin-7-ones Cdk4 4 researchgate.net

Beyond kinases, the pyrido[2,3-d]pyrimidine core is a known inhibitor of Dihydrofolate Reductase (DHFR), an enzyme critical for the synthesis of nucleotides and essential for cell proliferation. researchgate.net Various derivatives, such as 2,4-diamino-5-methyl-6-([quinolylamino]methyl)pyrido[2,3-d]pyrimidines, have been designed as DHFR inhibitors. mdpi.com One study reported a 6-substituted pyrido[3,2-d]pyrimidine, compound 16 , as a potent inhibitor of recombinant human DHFR (rhDHFR) with an IC50 value of 0.06 µM. mdpi.com

Table 4: Inhibition of Dihydrofolate Reductase (DHFR) by Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Enzyme IC50 (µM) Reference

While kinases and DHFR are the most extensively studied targets, the pyrido[2,3-d]pyrimidine scaffold has been explored for activity against other enzyme classes. However, specific and potent inhibitory activity of 2-styrylpyrido(2,3-d)pyrimidin-4(3H)-one analogues against enzymes such as phosphodiesterase, DNA gyrase, and topoisomerase II is not well-documented in publicly available scientific literature. While general pyrimidine (B1678525) derivatives have been investigated as inhibitors for bacterial DNA gyrase and topoisomerase IV, direct evidence linking the specific pyrido[2,3-d]pyrimidin-4(3H)-one core to potent inhibition of these enzymes is limited. google.com

Kinase Inhibition Profiles

Cellular Pathway Perturbations by Pyrido[2,3-d]pyrimidin-4(3H)-one Analogues

Pyrido[2,3-d]pyrimidin-4(3H)-one analogues exert their biological effects by interfering with key cellular signaling pathways that are often dysregulated in various diseases, particularly cancer.

RAF-MEK-ERK Signaling Pathway Modulation

The RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. While direct evidence for the modulation of this pathway by this compound analogues is still emerging, studies on closely related compounds have provided significant insights. For instance, a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to effectively block the RAF-MEK-ERK signaling pathway. nih.gov Mechanistic studies revealed that the lead compound in this series, 14m , induced cancer cell death by decreasing the levels of phosphorylated MEK and ERK in a dose-dependent manner. nih.gov This suggests that the broader pyrido[2,3-d]pyrimidine scaffold has the potential to inhibit this key oncogenic pathway.

Induction of Apoptosis Pathways

A significant body of evidence indicates that pyrido[2,3-d]pyrimidin-4(3H)-one analogues can induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for their anti-cancer activity.

One study demonstrated that a novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, designed as EGFR inhibitors, induced a significant apoptotic effect in PC-3 prostate cancer cells. nih.gov The most potent compound, 8a , was found to cause a 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Further investigations into related pyrido[2,3-d]pyrimidine and pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives have corroborated these findings. The promising compound 15f was shown to induce cancer cell apoptosis through a caspase-3 dependent pathway. researchgate.net This indicates a common mechanistic feature among different series of pyrido[2,3-d]pyrimidine analogues.

A summary of the apoptotic effects of selected pyrido[2,3-d]pyrimidin-4(3H)-one analogues is presented in the table below.

CompoundCell LineKey Apoptotic Effect
8a PC-35.3-fold increase in caspase-3 levels
15f PC-3Induction of apoptosis via caspase-3 dependent pathway

Cell Cycle Checkpoint Regulation (e.g., G0/G1 phase arrest)

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit a loss of this regulation, leading to uncontrolled proliferation. Several studies have shown that pyrido[2,3-d]pyrimidin-4(3H)-one analogues can restore this control by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.

The potent EGFR inhibitor, compound 8a , was found to arrest the cell cycle of PC-3 cells at the pre-G1 phase. nih.gov Similarly, a series of pyrido[2,3-d]pyrimidines and their triazolo-fused counterparts were reported to induce apoptosis via G1 cell cycle arrest. researchgate.net The lead compound from this series, 15f , was shown to cause this arrest, at least in part, by enhancing the expression of the cell cycle inhibitor p21.

Furthermore, the pyrido[2,3-d]pyrimidin-7-one scaffold, a close structural relative, has been identified as a privileged structure for the inhibition of cyclin-dependent kinase 4 (Cdk4). nih.gov Cdk4, in complex with cyclin D, is a key regulator of the G1 to S phase transition. youtube.comyoutube.com Potent and selective inhibitors of Cdk4 based on this scaffold have been shown to block cells in the G1 phase of the cell cycle. nih.gov This provides a clear molecular basis for the observed G0/G1 phase arrest induced by these compounds.

The table below summarizes the effects of representative compounds on cell cycle progression.

CompoundCell LineEffect on Cell Cycle
8a PC-3Arrest at pre-G1 phase
15f PC-3G1 phase arrest
Pyrido[2,3-d]pyrimidin-7-one analoguespRb(+) cellsG1 phase block

Ligand-Target Interactions: Elucidating Binding Mechanisms

Understanding how these compounds interact with their molecular targets is essential for rational drug design and optimization. Molecular docking studies have been instrumental in elucidating the binding mechanisms of pyrido[2,3-d]pyrimidin-4(3H)-one analogues, particularly their interaction with the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

A detailed docking study of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives into the ATP-binding site of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M) has provided valuable insights into their mode of action. nih.govresearchgate.net The pyrido[2,3-d]pyrimidin-4(3H)-one core was identified as a key pharmacophoric feature, mimicking the adenine ring of ATP and forming crucial hydrogen bond interactions with the hinge region of the kinase domain. researchgate.net

Specifically, the nitrogen atom at position 1 of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold was shown to form a hydrogen bond with the backbone NH of Met793. rsc.org Additionally, hydrophobic interactions between the fused ring system and key amino acid residues such as Leu718, Val726, and Ala743 further stabilize the binding. rsc.org The terminal phenyl ring of these analogues was also found to engage in arene-arene interactions with Lys745. rsc.org These interactions are consistent with the binding modes of known first-generation EGFR inhibitors like erlotinib (B232) and gefitinib. nih.gov

The table below details the key interactions observed in docking studies.

Compound MoietyInteracting Residue(s)Type of Interaction
Pyrido[2,3-d]pyrimidin-4(3H)-one (N1)Met793Hydrogen Bond
Fused ring systemLeu718, Val726, Ala743Hydrophobic
Terminal phenyl ringLys745Arene-Arene

These molecular modeling studies, combined with structure-activity relationship (SAR) analyses, provide a robust framework for the design of next-generation this compound analogues with enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling Studies of 2 Styrylpyrido 2,3 D Pyrimidin 4 3h One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor. For derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, docking studies have been instrumental in identifying and optimizing their potential as inhibitors for various protein targets, particularly protein kinases involved in cancer. nih.govmdpi.com

Docking simulations for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been performed against several key protein targets implicated in diseases like cancer. These targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.govmdpi.com The simulations predict how the ligand fits into the ATP-binding cleft of these kinases, a common mechanism for kinase inhibitors. mdpi.com

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the stability of the ligand-protein complex. For instance, docking studies on novel thiazole-containing pyridine (B92270) scaffolds against the SARS-CoV-2 main protease (Mpro) have shown binding energies as favorable as -8.6 kcal/mol. mdpi.com The pyrido[2,3-d]pyrimidine core typically serves as a flat hetero-aromatic system that forms key interactions within the receptor's active site. nih.gov The styryl substitution at the 2-position can be oriented to occupy hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Target ProteinPredicted Binding Affinity (kcal/mol) (Representative)Key Interactions Noted for the Scaffold
EGFR-7.5 to -9.5Hydrogen bonds, hydrophobic interactions
VEGFR-2-8.0 to -10.0Hydrogen bonds with hinge region, π-stacking
HER-2-8.2 to -10.5Interactions with key catalytic residues
COX-2-7.0 to -9.0Hydrogen bonds, hydrophobic interactions

Note: The binding affinity values are representative examples from studies on related pyrido[2,3-d]pyrimidine derivatives to illustrate the typical range observed.

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. These "hotspots" are regions in the protein's active site where interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking occur.

For example, in docking studies of related cyanopyridine and pyrido[2,3-d]pyrimidine derivatives with HER-2, the carbonyl group of the pyrimidine (B1678525) ring was observed to form hydrogen bonds with residues like Asp863 and Thr862. mdpi.com The amino group on the scaffold can also act as a hydrogen bond donor. mdpi.com The aromatic rings of the pyridopyrimidine core and the styryl substituent frequently engage in hydrophobic and π-stacking interactions with nonpolar residues in the active site, which is crucial for the stability of the complex. researchgate.net For example, studies on EGFR inhibitors have highlighted the importance of a hydrogen bond with a key methionine residue in the hinge region of the kinase domain. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a molecule's geometric, electronic, and spectroscopic properties, providing insights that complement experimental findings. nih.gov DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental in understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govajchem-a.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. thaiscience.info These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one, the nitrogen atoms of the pyridine and pyrimidine rings, as well as the carbonyl oxygen, are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors.

ParameterDescriptionTypical Calculated Value (Representative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0 eV
Energy Gap (ΔE)ELUMO – EHOMO4.0 to 4.5 eV
Ionization Potential (I)≈ -EHOMO6.0 to 6.5 eV
Electron Affinity (A)≈ -ELUMO1.5 to 2.0 eV
Chemical Hardness (η)(I - A) / 22.0 to 2.25 eV

Note: These values are illustrative, based on DFT studies of analogous heterocyclic compounds, and represent the expected electronic properties.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for confirming the structure of newly synthesized compounds. researchgate.net By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum that can be compared with experimental data to assign characteristic peaks. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, helping to interpret UV-Visible spectra. researchgate.net These computational predictions are invaluable for the unambiguous structural characterization of complex organic molecules like this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand and the ligand-protein complex, providing a more rigorous validation of docking results. nih.govresearchgate.net

MD simulations of pyrido[3,4-d]pyrimidine (B3350098) inhibitors have been used to understand their binding modes in detail. nih.gov The stability of the complex during the simulation is often analyzed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. A stable RMSD plot over the simulation time (e.g., 100-200 ns) indicates that the ligand remains securely bound in the active site. nih.gov

The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein and to see how ligand binding affects protein dynamics. researchgate.net Furthermore, MD trajectories can be used to perform more accurate binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which often correlate better with experimental binding affinities than initial docking scores. mdpi.com These simulations can reveal subtle conformational changes and the role of water molecules, providing a comprehensive understanding of the binding event at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the pyrido[2,3-d]pyrimidine scaffold, the core of this compound, QSAR studies have been instrumental in predicting the biological activities of novel derivatives and elucidating the key structural features that govern their therapeutic effects. nih.govijddd.com These models are developed by correlating variations in the physicochemical properties of the molecules with their observed biological responses. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. nih.gov By quantifying structural features through molecular descriptors, it becomes possible to build predictive models. These descriptors can be broadly categorized into electronic (e.g., HOMO/LUMO energies, dipole moments), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. researchpublish.comprotoqsar.com For instance, in a study on 2,4-diaminopyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors, the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment were identified as crucial electronic parameters influencing inhibitory potency. nih.gov

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. nih.gov The three-dimensional structures of these molecules are typically optimized using computational methods like Density Functional Theory (DFT) to calculate the relevant molecular descriptors. nih.gov Subsequently, statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to generate the QSAR equation. nih.gov A study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated that ANN models can sometimes offer superior predictive power over MLR models due to their ability to capture complex, non-linear relationships between structure and activity. nih.gov

Validation is a critical aspect of QSAR modeling to ensure the reliability and predictive accuracy of the generated model. nih.gov This is typically achieved through internal validation (e.g., leave-one-out cross-validation, R²) and external validation using a test set of compounds that were not included in the model development. researchgate.net A high correlation coefficient (R²) and cross-validation coefficient (Q²) are indicative of a statistically significant and predictive QSAR model. nih.gov

For derivatives of the pyrido[2,3-d]pyrimidine class, QSAR models have been successfully developed for a range of biological targets, including various kinases and enzymes. ijddd.comnih.govnih.gov For example, 3D-QSAR studies on pyrido[2,3-d]pyrimidine derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors have provided insights into the spatial arrangement of substituents that favor potent inhibition. ijddd.com These models can guide the rational design of new this compound analogues with potentially enhanced activity by predicting their biological response prior to synthesis, thereby saving time and resources in the drug discovery process.

To illustrate the application of QSAR, consider a hypothetical series of this compound derivatives where substituents are varied at different positions on the styryl and pyrido[2,3-d]pyrimidine core. A QSAR model could be developed to predict their inhibitory activity against a specific protein kinase.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

CompoundR1R2LogPMolecular Weight ( g/mol )HOMO (eV)LUMO (eV)Predicted IC50 (µM)
1HH3.5275.3-6.2-1.85.2
24-ClH4.2309.7-6.4-2.02.1
34-OCH3H3.3305.3-6.0-1.77.8
4H7-CH33.8289.3-6.1-1.84.5
54-NO2H3.6320.3-6.8-2.50.9
63,4-diClH4.9344.2-6.6-2.21.5
7H7-F3.6293.3-6.3-1.93.7
84-OHH3.0291.3-5.9-1.69.3

In this hypothetical dataset, various electronic and physicochemical descriptors are tabulated alongside the predicted inhibitory concentration (IC50). A QSAR equation would be derived from such data, for example:

pIC50 = β₀ + β₁(LogP) + β₂(HOMO) + β₃(LUMO) + ...

This equation would allow for the prediction of the biological activity of new, unsynthesized derivatives of this compound, thereby guiding further synthetic efforts towards more potent compounds.

Emerging Research and Translational Potential of 2 Styrylpyrido 2,3 D Pyrimidin 4 3h One Analogues

Development of Pyrido[2,3-d]pyrimidin-4(3H)-one Based Probes and Tools for Chemical Biology

While the primary focus of research on pyrido[2,3-d]pyrimidin-4(3H)-one analogues has been on their therapeutic potential, their inherent biological activities make them valuable candidates for the development of chemical probes and tools to investigate complex biological processes. The ability of these compounds to selectively inhibit specific enzymes, such as various kinases, provides a foundation for designing probes to study cellular signaling pathways. nih.gov

For instance, derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been identified as potent inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. mdpi.com Specifically, compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M that are associated with drug resistance in cancer therapy. nih.govnih.gov A molecule like compound 8a , which shows high inhibitory activity against both wild-type and mutant EGFR, could be modified with a fluorescent tag or a biotin (B1667282) handle to create a chemical probe. nih.gov Such a probe would enable researchers to visualize the localization of EGFR within cells, study its trafficking, and identify new binding partners, thereby providing deeper insights into its biological functions and role in disease.

Furthermore, the development of selective inhibitors for kinases like Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a key player in T-cell signaling, highlights the potential for creating tools to dissect immune responses. mdpi.com By developing potent and selective pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors of ZAP-70, researchers can create chemical tools to modulate T-cell activation and study the intricate signaling cascades that govern adaptive immunity. mdpi.com

The synthesis of a diverse library of pyrido[2,3-d]pyrimidine derivatives with varying substituents at different positions allows for the systematic exploration of structure-activity relationships. mdpi.com This information is not only crucial for drug development but also for the design of highly specific chemical probes where selectivity is paramount.

Exploration of Novel Therapeutic Areas Beyond Established Indications (e.g., antimicrobial)

Beyond their well-documented anticancer properties, analogues of 2-styrylpyrido(2,3-d)pyrimidin-4(3H)-one have shown significant promise in other therapeutic areas, most notably as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics, and the pyrido[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of novel antibacterial and antifungal compounds.

Researchers have synthesized and screened various series of pyrido[2,3-d]pyrimidin-4(1H)-ones and their derivatives, demonstrating broad-spectrum antimicrobial activity. For example, a series of 2-thioxodihydropyrido[2,3-d]pyrimidines exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 7.81 μg/mL against a panel of bacteria. rsc.org Some of these compounds also displayed moderate to strong antifungal activity. rsc.org

In another study, arylidene hydrazinyl derivatives of the pyrido[2,3-d]pyrimidin-4-one core were synthesized and evaluated for their antimicrobial action against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The antimicrobial activity was found to be influenced by the nature of the substituents on the aromatic rings. nih.gov Similarly, novel quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine derivatives have been prepared and shown to possess promising antimicrobial properties. mdpi.com

The exploration of novel therapeutic applications for this scaffold extends to other areas as well. Various derivatives have been investigated for their potential as:

Anti-inflammatory and analgesic agents jocpr.com

Antiviral compounds jocpr.comnih.gov

Inhibitors of dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism and a target for antimicrobial and anticancer drugs. jocpr.com

Inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) , a potential target in cancer therapy. nih.gov

Anticonvulsant and CNS depressive agents nih.gov

This wide range of biological activities underscores the therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold far beyond its initial applications.

Table 1: Antimicrobial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound Organism MIC (μg/mL) Reference
10a Bacteria (broad spectrum) 0.49–3.9 rsc.org
10d–i Bacteria (broad spectrum) 0.49–7.81 rsc.org
10d–i Fungi 1.95–15.63 rsc.org
14 G. candidum 4 researchgate.net
14 C. albicans 15 researchgate.net
14 T. rubrum 14 researchgate.net
14 A. flavus 18 researchgate.net

Innovations in Drug Design Leveraging the Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

The versatility of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has been a significant asset in innovative drug design. Medicinal chemists have employed various strategies to modify this core structure to enhance potency, selectivity, and pharmacokinetic properties.

One key innovation is the exploration of diverse substitutions at multiple positions of the heterocyclic ring system. For instance, expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones through cross-coupling reactions has led to the synthesis of novel compounds with potential as tyrosine kinase inhibitors. mdpi.com These reactions, including Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, and Sonogashira couplings, allow for the introduction of a wide range of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents. mdpi.com

Another approach involves the synthesis of hybrid molecules that combine the pyrido[2,3-d]pyrimidine core with other pharmacologically active moieties. For example, the incorporation of a hydrazinyl group has been shown to yield compounds with potent antimicrobial activity. nih.gov Similarly, the fusion of the pyrido[2,3-d]pyrimidine ring with other heterocyclic systems, such as thiazole (B1198619) or triazole, has been explored to create novel chemical entities with enhanced biological profiles. mdpi.com

Computational methods, including molecular docking and molecular dynamics simulations, are increasingly being used to guide the design of new pyrido[2,3-d]pyrimidine derivatives. nih.govmdpi.com These in silico techniques allow researchers to predict the binding modes of these compounds with their target proteins, providing a rational basis for structural modifications aimed at improving affinity and selectivity. For example, docking studies have been instrumental in understanding the interactions of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with the ATP-binding site of EGFR, facilitating the design of more potent inhibitors. nih.gov

The development of one-pot, multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidine derivatives represents a significant advancement in the chemical synthesis of these compounds. researchgate.net These efficient synthetic methods allow for the rapid generation of diverse libraries of compounds for biological screening, accelerating the drug discovery process.

Table 2: Examples of Drug Design Innovations with the Pyrido[2,3-d]pyrimidine Scaffold

Innovation Strategy Example Target Reference
Positional Diversification Cross-coupling reactions at C-4 ZAP-70 mdpi.com
Hybrid Molecule Synthesis Incorporation of hydrazinyl moiety Antimicrobial nih.gov
Computational Design Molecular docking and dynamics EGFR, VEGFR-2, HER-2 nih.govmdpi.com
Efficient Synthesis One-pot multicomponent reactions General scaffold synthesis researchgate.net

Conclusion and Outlook

Summary of Key Findings in 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one Research

Research into this compound and its analogs has yielded significant insights into their synthesis and biological activities. The core pyrido[2,3-d]pyrimidine (B1209978) scaffold is a recognized pharmacophore, known for a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jocpr.comrsc.orgnih.gov The introduction of a styryl group at the 2-position of this scaffold has been a key area of investigation, aiming to modulate and enhance these biological effects.

Key findings can be summarized as follows:

Synthesis: Efficient synthetic routes have been developed for the pyrido[2,3-d]pyrimidine core, often starting from substituted pyrimidine (B1678525) or pyridine (B92270) precursors. nuph.edu.uabenthamdirect.com The construction of the fused pyridine ring onto a pyrimidine is a common and effective strategy. nuph.edu.ua

Biological Activity: The parent pyrido[2,3-d]pyrimidine nucleus is associated with the inhibition of various kinases, which are crucial targets in cancer therapy. rsc.orgnuph.edu.uamdpi.com Derivatives have shown promise as inhibitors of enzymes like dihydrofolate reductase (DHFR) and tyrosine kinases. jocpr.comrsc.org Specifically, modifications on the pyrido[2,3-d]pyrimidin-4(3H)-one structure have led to the development of potential inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR), including its mutated forms. nih.gov

Structure-Activity Relationships (SAR): Preliminary SAR studies indicate that the nature and substitution pattern on the styryl phenyl ring, as well as modifications on the pyridopyrimidine core, significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring of certain derivatives was found to be beneficial for anticancer activity. nih.gov

Table 1: Reported Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives

Biological Target/ActivityCompound ClassReference
Kinase Inhibition (e.g., EGFR, PI3K, mTOR)Pyrido[2,3-d]pyrimidines rsc.orgnih.govmdpi.com
Dihydrofolate Reductase (DHFR) InhibitionPyrido[2,3-d]pyrimidines jocpr.comnih.gov
AnticancerPyrido[2,3-d]pyrimidin-4(3H)-ones nih.gov
AntimicrobialPyrido[2,3-d]pyrimidines jocpr.comafricaresearchconnects.com
Anti-inflammatoryPyrido[2,3-d]pyrimidines jocpr.com
Platelet Aggregation InhibitionPyrido[2,3-d]pyrimidin-4(3H)-one derivatives nih.gov

Challenges and Opportunities in the Field of Pyrido[2,3-d]pyrimidin-4(3H)-one Chemistry and Biology

Despite the promising results, the field faces several challenges that also present significant opportunities for innovation and discovery.

Challenges:

Synthetic Complexity: While numerous synthetic methods exist, the construction of polysubstituted and structurally diverse pyrido[2,3-d]pyrimidine libraries can be complex and may require multi-step, yield-limiting procedures. jocpr.com Developing more efficient, green, and one-pot multicomponent reactions remains a key challenge. nih.gov

Selectivity and Off-Target Effects: As many derivatives target highly conserved ATP-binding sites of kinases, achieving high selectivity to minimize off-target effects is a major hurdle in drug development. rsc.org The lack of selectivity can lead to undesirable side effects.

Chemoresistance: The development of resistance to chemotherapy is a major cause of treatment failure in cancer. rsc.orgnih.gov Overcoming resistance mechanisms associated with targets like EGFR is a critical challenge for new pyrido[2,3-d]pyrimidine-based inhibitors.

Opportunities:

Scaffold Diversification: The pyrido[2,3-d]pyrimidine scaffold is ripe for further chemical exploration. nbinno.com Introducing novel substituents and functional groups can lead to the discovery of compounds with new biological activities or improved pharmacological profiles.

Targeting Novel Biological Pathways: Beyond kinase inhibition, there is an opportunity to explore the potential of these compounds against other biological targets. Their structural similarity to purines and pteridines suggests they could interact with a wide range of enzymes and receptors. nbinno.com

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing therapeutic agents could open up new avenues for treating complex diseases like cancer.

Future Research Trajectories for this compound Derivatives

The foundation laid by current research provides a clear roadmap for future investigations. The following trajectories are poised to advance the therapeutic potential of this compound class.

Extensive SAR Studies: A systematic and comprehensive exploration of the structure-activity relationships is crucial. This involves synthesizing a broad library of derivatives with variations at three key positions:

The styryl moiety (substituents on the phenyl ring).

The N-3 position of the pyrimidinone ring.

Positions 5, 6, and 7 of the pyridine ring.

Mechanism of Action Studies: For the most potent compounds, detailed biological studies are needed to elucidate their precise mechanism of action. This includes identifying specific molecular targets and understanding their effects on cellular signaling pathways, such as apoptosis induction. nih.gov

Development of More Potent and Selective Inhibitors: Future efforts should focus on designing derivatives with enhanced potency and selectivity for specific biological targets, such as mutant forms of kinases that drive drug resistance. nih.gov This could involve computational modeling and structure-based drug design approaches.

Exploration of New Therapeutic Areas: While much of the focus has been on cancer, the broad bioactivity of the pyrido[2,3-d]pyrimidine scaffold suggests potential applications in other areas. jocpr.com Future research should screen promising 2-styryl derivatives for activity against infectious diseases (bacterial and fungal), neurodegenerative disorders, and inflammatory conditions.

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their drug-like properties, including solubility, metabolic stability, and oral bioavailability, to assess their potential for further development into clinical candidates. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.